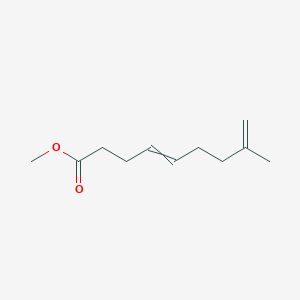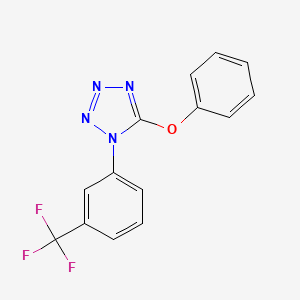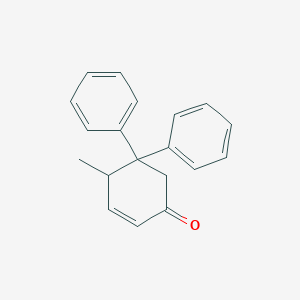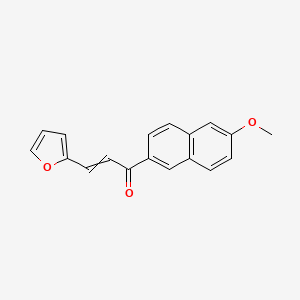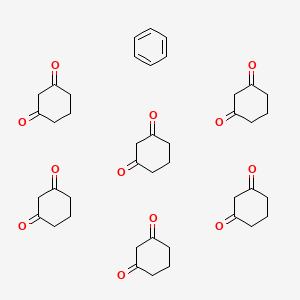
Benzene;cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene;cyclohexane-1,3-dione is an organic compound that consists of a benzene ring fused with a cyclohexane-1,3-dione moiety. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene;cyclohexane-1,3-dione can be synthesized through several methods. One common approach involves the semi-hydrogenation of resorcinol, which yields 1,3-cyclohexanedione . The reaction typically requires hydrogen gas and a suitable catalyst under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific methods may vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
Benzene;cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is typically used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
Scientific Research Applications
Benzene;cyclohexane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzene;cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as inhibitors of p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme involved in the biosynthesis of essential plant molecules . This inhibition disrupts the metabolic processes in plants, leading to their death, which is why these compounds are used as herbicides.
Comparison with Similar Compounds
Benzene;cyclohexane-1,3-dione can be compared with other similar compounds such as:
1,3-Cyclohexanedione: A simpler analog that lacks the benzene ring but shares similar reactivity and applications.
Cyclohexa-1,3-diene: Another related compound with a different arrangement of double bonds, leading to distinct chemical properties.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A derivative used as a reagent in organic synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
103620-43-5 |
|---|---|
Molecular Formula |
C42H54O12 |
Molecular Weight |
750.9 g/mol |
IUPAC Name |
benzene;cyclohexane-1,3-dione |
InChI |
InChI=1S/6C6H8O2.C6H6/c6*7-5-2-1-3-6(8)4-5;1-2-4-6-5-3-1/h6*1-4H2;1-6H |
InChI Key |
XYZCGDKVCWJSQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


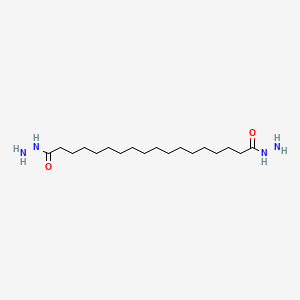

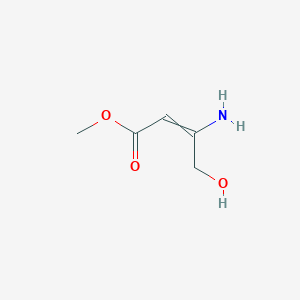
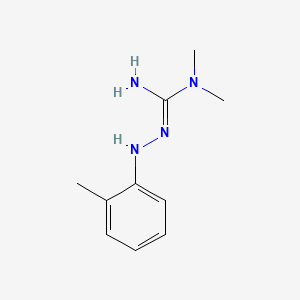
![4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14344187.png)
![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)
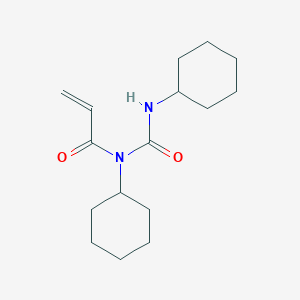

![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)
